molecular formula C23H22N4O5 B2809679 N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900874-68-2

N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2809679
CAS No.: 900874-68-2
M. Wt: 434.452
InChI Key: NBWLPMXOYDSPEV-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a methoxypropyl chain, and a triazatricyclo structure. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the methoxypropyl chain, and the construction of the triazatricyclo core. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” could undergo various types of chemical reactions, including:

    Oxidation: The methoxypropyl chain could be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the triazatricyclo core could be reduced to form alcohols.

    Substitution: The benzodioxole ring could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxypropyl chain could yield methoxypropionic acid, while reduction of the carbonyl group could yield a triazatricyclo alcohol.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its unique structure could enable it to bind to specific targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases, such as cancer or neurological disorders.

Industry

In industry, “this compound” could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazatricyclo derivatives or benzodioxole-containing molecules. Examples could be:

  • “N-(1,3-Benzodioxol-5-yl)-6-(2-methoxyethyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide”
  • “N-(1,3-Benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate”

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” lies in its specific combination of functional groups and its triazatricyclo core. This unique structure could confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-14-5-3-8-27-20(14)25-21-16(23(27)29)12-17(26(21)9-4-10-30-2)22(28)24-15-6-7-18-19(11-15)32-13-31-18/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWLPMXOYDSPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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